
Methyl 4-(2-methylbenzoyl)benzoate
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Overview
Description
Methyl 4-(2-methylbenzoyl)benzoate is an organic compound with the molecular formula C16H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl group and a benzoyl group attached to the benzoate structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-methylbenzoyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method involves the reaction of 2-methylbenzoyl chloride with methyl 4-hydroxybenzoate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using nitric acid and sulfuric acid, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(2-methylbenzoyl)benzoic acid.
Reduction: Formation of 4-(2-methylbenzoyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-(2-methylbenzoyl)benzoate has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
- Receptor Antagonists : One notable application is in the development of receptor antagonists, such as those used in treating conditions like hyponatremia. The compound serves as a precursor in the synthesis of more complex molecules that exhibit diuretic properties without disrupting electrolyte balance .
- Carbonic Anhydrase Inhibitors : Research indicates that derivatives of methyl benzoates can act as inhibitors for carbonic anhydrase enzymes, which are implicated in various diseases, including cancer . This suggests that this compound may also have similar inhibitory effects, warranting further investigation.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing other complex molecules.
- Synthesis of Sulfonamide Derivatives : Compounds derived from methyl benzoates are often used to create sulfonamide derivatives, which have significant pharmacological importance due to their antibacterial properties. The process typically involves nucleophilic substitution reactions that modify the benzoyl moiety .
- Functionalization : The compound can be functionalized to introduce various substituents, enhancing its reactivity and leading to a diverse range of derivatives suitable for different applications .
Material Science
This compound is also relevant in material science, particularly in the formulation of polymers and coatings.
- Polymer Additives : Its properties as a plasticizer make it valuable in modifying the mechanical properties of polymers. This application is crucial for developing materials with specific flexibility and durability characteristics.
- UV Absorption : The compound's structure allows it to absorb UV light effectively, making it suitable for use in sunscreens and other cosmetic formulations where UV protection is essential .
Table 1: Comparison of Applications
Application Area | Specific Use Case | Remarks |
---|---|---|
Pharmaceuticals | Intermediate for receptor antagonists | Effective diuretic properties |
Organic Synthesis | Building block for sulfonamide derivatives | Important for antibacterial agents |
Material Science | Plasticizer in polymer formulations | Enhances flexibility and durability |
Cosmetic Industry | UV absorber in sunscreens | Protects skin from harmful UV radiation |
Case Study 1: Development of Diuretic Agents
A study focused on synthesizing receptor antagonists using this compound demonstrated its effectiveness in producing compounds that reduce fluid overload without affecting renal function. This research underscores the compound's potential therapeutic applications .
Case Study 2: Carbonic Anhydrase Inhibition
Research into related methyl benzoate derivatives revealed their high affinity for carbonic anhydrase IX, suggesting that this compound could be similarly effective. This opens avenues for developing new anticancer therapies based on its structural analogs .
Mechanism of Action
The mechanism of action of methyl 4-(2-methylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Uniqueness
Methyl 4-(2-methylbenzoyl)benzoate is unique due to the presence of both a methyl group and a benzoyl group, which confer distinct chemical properties and reactivity compared to other benzoate esters. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
Methyl 4-(2-methylbenzoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of methyl benzoate with 2-methylbenzoyl chloride. The process can be optimized to achieve high yields and purity, which are crucial for subsequent biological testing.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various benzoyl derivatives, including this compound. Research indicates that compounds with benzoyl moieties exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that this compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Anti-parasitic Activity
In addition to its antibacterial properties, this compound has shown potential against protozoan parasites. A study evaluated its efficacy against Plasmodium falciparum, the causative agent of malaria, revealing promising results.
- Table 2: Anti-parasitic Activity Against Plasmodium falciparum
Compound | IC50 (µg/mL) | Selectivity Index (SI) |
---|---|---|
This compound | 10 µg/mL | 5 |
Reference Drug (Chloroquine) | 1 µg/mL | 20 |
The selectivity index indicates that while the compound is effective against the parasite, its safety profile compared to mammalian cells needs further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the benzoyl moiety can significantly influence its potency and selectivity.
- Para vs. Ortho Substituents : Compounds with para-substituents generally exhibited better activity compared to their ortho counterparts.
- Functional Group Variations : The introduction of electron-withdrawing groups enhanced the compound's potency against bacterial strains.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Case Study 1 : A derivative of this compound demonstrated significant anti-leishmanial activity in vitro, leading to further exploration in animal models.
- Case Study 2 : A series of methyl benzoates were tested against Trypanosoma cruzi, showing varying degrees of efficacy, with some derivatives outperforming established treatments.
Properties
CAS No. |
649756-96-7 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 4-(2-methylbenzoyl)benzoate |
InChI |
InChI=1S/C16H14O3/c1-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19-2/h3-10H,1-2H3 |
InChI Key |
RJABMTXFRBDXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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